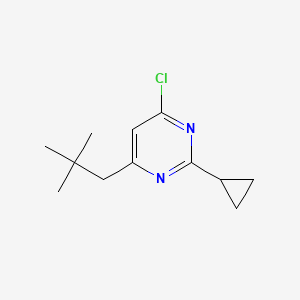

4-Chloro-2-cyclopropyl-6-neopentylpyrimidine

Description

4-Chloro-2-cyclopropyl-6-neopentylpyrimidine is a substituted pyrimidine derivative characterized by three distinct functional groups: a chlorine atom at position 4, a cyclopropyl group at position 2, and a bulky neopentyl (2,2-dimethylpropyl) group at position 4. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science. While direct studies on this compound are scarce in the provided evidence, its analogs and structural relatives offer insights into its properties and applications.

Properties

IUPAC Name |

4-chloro-2-cyclopropyl-6-(2,2-dimethylpropyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c1-12(2,3)7-9-6-10(13)15-11(14-9)8-4-5-8/h6,8H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUMPGLMHVOCTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=CC(=NC(=N1)C2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-2-cyclopropyl-6-neopentylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

The molecular formula of this compound is . Its unique structure includes a chlorinated pyrimidine ring, which is essential for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₈ClN₃ |

| Molecular Weight | 241.74 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes. Research indicates that this compound can inhibit phospholipase D (PLD), an enzyme involved in lipid metabolism and signaling pathways. The inhibition of PLD can lead to significant biological effects, including modulation of inflammatory responses and potential anticancer properties .

Structure-Activity Relationship (SAR)

Studies have shown that modifications to the pyrimidine structure can significantly alter its biological activity. The presence of the cyclopropyl and neopentyl groups enhances lipophilicity and binding affinity to target enzymes, thereby increasing potency. For instance, the introduction of different substituents at the 2 and 6 positions has been explored to optimize the compound's inhibitory effects on PLD .

Table: Structure-Activity Relationship Studies

| Compound | R1 (Position 2) | R2 (Position 6) | IC50 (nM) |

|---|---|---|---|

| This compound | Cyclopropyl | Neopentyl | 72 |

| LEI-401 | Methylphenethylamine | Hydroxypyrrolidine | 27 |

| Pyrimidine derivative X | Propyl | Ethyl | 150 |

Case Studies

- Inhibition of NAPE-PLD : In a study focusing on pyrimidine derivatives, this compound was identified as a potent inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is crucial for the biosynthesis of bioactive lipids. The compound demonstrated an IC50 value in the low nanomolar range, indicating strong inhibitory potential .

- Anti-inflammatory Effects : Another study highlighted the anti-inflammatory properties of this compound through its action on cellular signaling pathways. By inhibiting PLD activity, it reduced the production of pro-inflammatory mediators in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how structural variations in a compound affect its biological activity. For 4-Chloro-2-cyclopropyl-6-neopentylpyrimidine, modifications to its structure have been systematically analyzed to enhance its potency as a NAPE-PLD inhibitor.

- Initial Identification : The compound was identified through high-throughput screening of a library of pyrimidine-4-carboxamides. The initial hit showed sub-micromolar potency against NAPE-PLD, leading to further optimization .

-

Optimization : Subsequent modifications focused on substituents at various positions on the pyrimidine ring. For instance:

- Substituting the N-methylphenethylamine group with an (S)-3-phenylpiperidine increased potency threefold.

- Replacing a morpholine substituent with an (S)-3-hydroxypyrrolidine resulted in a tenfold increase in activity, culminating in the identification of LEI-401 as a lead compound with nanomolar potency .

- Key Findings : The optimal combination of substituents was found to enhance lipophilicity and binding efficiency, which are critical for drug-like properties. The most potent derivative exhibited an IC50 value of 72 nM, indicating strong inhibitory action against NAPE-PLD .

The biological implications of inhibiting NAPE-PLD with this compound extend beyond enzyme inhibition:

- Effects on Anandamide Levels : In vivo studies demonstrated that LEI-401 significantly reduced levels of anandamide, a key endocannabinoid, in neuronal cells and mouse brains. This reduction is linked to alterations in emotional behavior, suggesting potential applications in psychiatric disorders .

- Modulation of Emotional Behavior : The compound's ability to modulate the hypothalamus-pituitary-adrenal (HPA) axis indicates its role in stress response and emotional regulation. This positions it as a candidate for further exploration in treating anxiety and depression-related conditions .

- Potential Therapeutic Applications : Given its effects on lipid signaling pathways, this compound may have broader implications in metabolic disorders, pain management, and neurodegenerative diseases where NAEs play a significant role .

Case Studies and Research Insights

Several studies have documented the pharmacological potential of this compound:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-Chloro-2-cyclopropyl-6-neopentylpyrimidine, highlighting substituent variations, molecular weights, and notable properties:

Key Findings from Structural Comparisons :

Steric Effects : The neopentyl group in the target compound provides greater steric hindrance compared to methyl, isopropyl, or phenyl substituents in analogs. This reduces nucleophilic attack at position 6 but may enhance selectivity in receptor-binding applications .

Electronic Modulation : The chlorine atom at position 4 increases electrophilicity, facilitating substitution reactions. However, cyclopropane’s electron-withdrawing effect at position 2 may counteract this, as seen in analogs like 6-Chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine .

Solubility Trends: Amino or hydroxyl groups (e.g., 4-Chloro-6-isopropylpyrimidin-2-amine, 6-Chloro-4-hydroxypyrimidine) improve aqueous solubility, whereas hydrophobic groups (neopentyl, phenyl) favor organic phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.